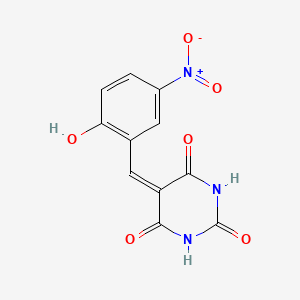![molecular formula C11H18N4O5S B5367100 ethyl 4-[(3-amino-5-methyl-4-isoxazolyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B5367100.png)
ethyl 4-[(3-amino-5-methyl-4-isoxazolyl)sulfonyl]-1-piperazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[(3-amino-5-methyl-4-isoxazolyl)sulfonyl]-1-piperazinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly known as EAMS and has been studied extensively for its mechanism of action and physiological effects.
Wirkmechanismus
EAMS exerts its effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are responsible for the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting the activity of these enzymes, EAMS reduces inflammation and prevents the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
EAMS has been found to exhibit significant anti-inflammatory and anti-cancer properties. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. EAMS has also been found to induce apoptosis (programmed cell death) in cancer cells, thereby preventing their growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
EAMS has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. EAMS has also been found to exhibit significant anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. However, EAMS has certain limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. EAMS also has a relatively short half-life, which can limit its efficacy in certain applications.
Zukünftige Richtungen
There are several future directions for research on EAMS. One potential direction is to explore the use of EAMS in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. EAMS has been found to exhibit neuroprotective properties and may have potential applications in the treatment of neurodegenerative diseases. Another potential direction is to explore the use of EAMS in combination with other drugs for the treatment of cancer. EAMS has been found to enhance the efficacy of certain chemotherapeutic agents and may have potential applications in combination therapy. Overall, EAMS is a promising compound with significant potential for use in the development of new drugs for the treatment of various diseases.
Synthesemethoden
EAMS can be synthesized through a multistep process involving the reaction of various chemical compounds. The synthesis method involves the reaction of 3-amino-5-methyl-4-isoxazole sulfonic acid with ethyl piperazine-1-carboxylate in the presence of a catalyst. The resulting compound is then purified through various techniques such as column chromatography to obtain pure EAMS.
Wissenschaftliche Forschungsanwendungen
EAMS has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit significant anti-inflammatory and anti-cancer properties. EAMS has been studied for its potential use in the treatment of various diseases such as rheumatoid arthritis, multiple sclerosis, and cancer.
Eigenschaften
IUPAC Name |
ethyl 4-[(3-amino-5-methyl-1,2-oxazol-4-yl)sulfonyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O5S/c1-3-19-11(16)14-4-6-15(7-5-14)21(17,18)9-8(2)20-13-10(9)12/h3-7H2,1-2H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPXVCANPRQREB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=C(ON=C2N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1H-imidazol-2-ylmethyl)-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B5367018.png)
![N-[1-(anilinocarbonyl)-2-(4-fluorophenyl)vinyl]-2-furamide](/img/structure/B5367023.png)
![3-(6-bromo-2-chloro-3-quinolinyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5367026.png)
![2-[4-(2-furylmethyl)-1-piperazinyl]-N-1-naphthylacetamide](/img/structure/B5367034.png)
![4-phenyl-1,3-dihydro-2H-naphtho[2,3-b][1,4]diazepin-2-one](/img/structure/B5367042.png)

![5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-2-(2-pyridinyl)pyrimidine](/img/structure/B5367047.png)
![N-(2-methoxyethyl)-4-thiomorpholin-4-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-amine](/img/structure/B5367066.png)
![N-[1-{[2-(1-adamantyl)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-chlorobenzamide](/img/structure/B5367080.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethoxyphenyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5367087.png)

![methyl [(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5367118.png)
![1'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)spiro[chromene-2,3'-pyrrolidin]-4(3H)-one dihydrochloride](/img/structure/B5367122.png)
